An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Bifenthrin
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Bifenthrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin is a synthetic pyrethroid insecticide and acaricide widely utilized in agricultural and residential settings for the control of a broad spectrum of pests.[1][2] As a member of the pyrethroid family, its mode of action targets the nervous system of insects.[1][3] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Bifenthrin, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
Bifenthrin is a chiral molecule with two chiral centers, existing as a mixture of stereoisomers.[4][5] The commercial product predominantly contains the two cis stereoisomers, which exhibit the highest insecticidal activity.[5] The molecule consists of a cyclopropane carboxylic acid esterified with a 2-methylbiphenyl-3-yl)methanol.[6][7]
| Identifier | Value |
| IUPAC Name | (2-Methyl[1,1′-biphenyl]-3-yl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[7][8] |
| CAS Number | 82657-04-3[6][8] |
| Molecular Formula | C₂₃H₂₂ClF₃O₂[8][9] |
| Molecular Weight | 422.87 g/mol [8] |
| Canonical SMILES | Cc1c(cccc1c2ccccc2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl[8] |
| InChI Key | OMFRMAHOUUJSGP-JHEGMOCKSA-N[8] |
Physicochemical Properties
Bifenthrin is a white to pale tan waxy solid with a faint, slightly sweet odor.[6][9][10] It is characterized by its low solubility in water and high affinity for soil particles.[8][11]
| Property | Value |
| Appearance | Pale tan to off-white crystalline, waxy solid or viscous liquid[6][11] |
| Odor | Weak, aromatic odor[6][11] |
| Melting Point | 68-70.6 °C[12] |
| Vapor Pressure | 1.81 x 10⁻⁷ mmHg at 25 °C[6] |
| Water Solubility | < 1 µg/L[6] |
| Solubility in Organic Solvents | Soluble in methylene chloride, acetone, chloroform, ether, and toluene; slightly soluble in heptane and methanol[11][12] |
| Octanol-Water Partition Coefficient (Log Kow) | > 6.0[5][6] |
| Soil Sorption Coefficient (Koc) | 1.31 x 10⁵ - 3.02 x 10⁵[2][6] |
Chemical Reactivity and Stability
Bifenthrin exhibits relative stability under normal environmental conditions.
-
Hydrolysis: Bifenthrin is stable to abiotic hydrolysis in water at pH 5, 7, and 9 over a 30-day period at 25°C.[5][6] However, some studies suggest hydrolysis can contribute to its degradation over longer periods, with half-lives dependent on environmental conditions.[13]
-
Photolysis: It is considered photo-stable, with aqueous photolysis half-lives ranging from 276 to 416 days.[6] In soil, photodegradation is not a primary degradation pathway.[2] The rate of photolysis can be influenced by the solvent and the presence of other substances like copper salts.[14]
-
Soil Metabolism: The half-life of bifenthrin in soil can range from 7 days to 8 months, depending on the soil type and conditions.[8][12] Due to its strong binding to soil particles, its degradation can be inhibited in sediment.[6]
Mechanism of Action: Neurotoxicity via Sodium Channel Modulation
Bifenthrin is classified as a Type I pyrethroid, acting as a potent neurotoxin in insects.[6] Its primary mechanism of action involves the disruption of the nervous system by interfering with voltage-gated sodium channels.[3][15]
Bifenthrin binds to the sodium channels in nerve cell membranes, delaying their closure.[3][6] This prolonged opening of the sodium channels leads to a continuous influx of sodium ions, resulting in repetitive nerve impulses, hyperexcitation of the nervous system, tremors, paralysis, and ultimately, the death of the insect.[3][8][16] While the mechanism is similar in mammals, pyrethroids are generally less toxic to them due to higher body temperature, larger body size, and lower sensitivity of the ion channel sites.[6][8]
Below is a diagram illustrating the signaling pathway of Bifenthrin's neurotoxic effect.
Caption: Mechanism of Bifenthrin neurotoxicity.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (Kow)
A common method for determining the Kow is the shake-flask method .
-
Preparation of Solutions: Prepare a saturated solution of Bifenthrin in both n-octanol and water.
-
Partitioning: Mix equal volumes of the n-octanol and water solutions in a separatory funnel. Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning of the analyte between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Analysis: Carefully separate the two phases. Determine the concentration of Bifenthrin in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: The Kow is calculated as the ratio of the concentration of Bifenthrin in the n-octanol phase to its concentration in the aqueous phase.
Determination of Soil Sorption Coefficient (Koc)
The batch equilibrium method is frequently used to determine the soil sorption coefficient.
-
Soil Preparation: Use a well-characterized soil sample. Air-dry and sieve the soil to a uniform particle size.
-
Solution Preparation: Prepare a series of aqueous solutions of Bifenthrin of known concentrations.
-
Equilibration: Add a known mass of the prepared soil to each Bifenthrin solution in a centrifuge tube. Agitate the tubes for a specified period (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge the tubes to separate the soil from the aqueous phase.
-
Analysis: Determine the concentration of Bifenthrin remaining in the aqueous supernatant using an analytical method like HPLC.
-
Calculation: The amount of Bifenthrin sorbed to the soil is calculated by subtracting the equilibrium aqueous concentration from the initial concentration. The soil sorption coefficient (Kd) is then calculated. The Koc is determined by normalizing Kd to the organic carbon content of the soil (Koc = Kd / %OC).
Conclusion
This technical guide has provided a detailed examination of the molecular structure and chemical properties of Bifenthrin. The data presented, including its molecular identifiers, physicochemical properties, and reactivity, offer a foundational understanding for researchers and scientists. The elucidation of its mechanism of action, centered on the modulation of voltage-gated sodium channels, provides critical insight for professionals in the fields of toxicology and drug development. The outlined experimental protocols for determining key chemical properties serve as a practical reference for laboratory investigations. A thorough comprehension of these fundamental characteristics is essential for the safe and effective use of Bifenthrin and for the development of novel and more selective insecticidal agents.
References
- 1. News - Complete Guide to Bifenthrin Insecticide [bigpesticides.com]
- 2. nepc.gov.au [nepc.gov.au]
- 3. pomais.com [pomais.com]
- 4. Bifenthrin (Ref: FMC 54800) [sitem.herts.ac.uk]
- 5. fao.org [fao.org]
- 6. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 7. clearsynth.com [clearsynth.com]
- 8. Bifenthrin - Wikipedia [en.wikipedia.org]
- 9. BIFENTHRIN | Occupational Safety and Health Administration [osha.gov]
- 10. Bifenthrin | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bifenthrin CAS#: 82657-04-3 [m.chemicalbook.com]
- 12. EXTOXNET PIP - BIFENTHRIN [extoxnet.orst.edu]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation of bifenthrin and deltamethrin-effect of copper amendment and solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fbn.com [fbn.com]
